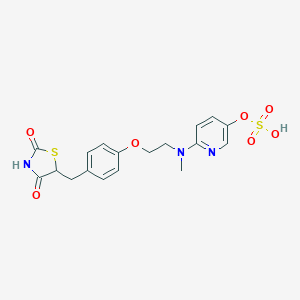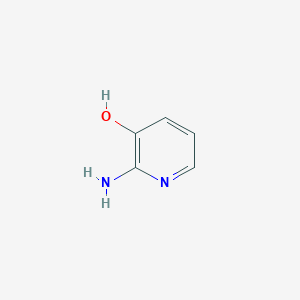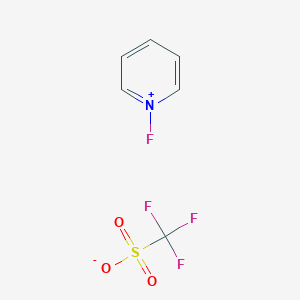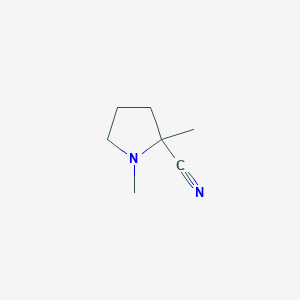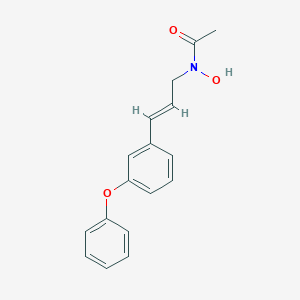
BW A4C
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-(3-phenoxycinnamyl)acetohydroxamic acid has several scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving lipoxygenase enzymes, which are involved in the metabolism of fatty acids.
Biology: The compound is utilized in research on cell signaling pathways and the role of lipoxygenases in various biological processes.
Medicine: It has potential therapeutic applications as an anti-inflammatory agent due to its ability to inhibit leukotriene synthesis.
Industry: The compound’s inhibitory properties make it useful in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
BW A4C, also known as N-(3-phenoxycinnamyl)acetohydroxamic acid or BW4C, is a small molecule drug . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
This compound primarily targets lipoxygenase , an enzyme that plays a crucial role in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling .
Mode of Action
This compound acts as a lipoxygenase inhibitor . By inhibiting lipoxygenase, this compound prevents the conversion of arachidonic acid into leukotrienes, bioactive lipids that mediate inflammatory responses .
Biochemical Pathways
The inhibition of lipoxygenase by this compound affects the arachidonic acid metabolic pathway . This disruption can lead to a decrease in the production of leukotrienes, thereby reducing inflammation and immune responses .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 20 mg/ml
Result of Action
The inhibition of lipoxygenase by this compound can lead to a reduction in the production of leukotrienes . This can result in decreased inflammation and immune responses, which may be beneficial in the treatment of diseases such as arthritis, asthma, and myocardial ischemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be protected from light and stored at a temperature of 2-8°C to maintain its stability
Análisis Bioquímico
Biochemical Properties
N-(3-phenoxycinnamyl)acetohydroxamic acid has been found to interact with certain enzymes, particularly lipoxygenases . It acts as an inhibitor, affecting the activity of these enzymes and thereby influencing biochemical reactions .
Cellular Effects
The effects of N-(3-phenoxycinnamyl)acetohydroxamic acid on cells are largely related to its inhibitory action on lipoxygenases . By inhibiting these enzymes, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(3-phenoxycinnamyl)acetohydroxamic acid exerts its effects through binding interactions with lipoxygenases . This binding inhibits the activity of the enzymes, leading to changes in gene expression and cellular function .
Metabolic Pathways
N-(3-phenoxycinnamyl)acetohydroxamic acid is likely to be involved in metabolic pathways related to lipoxygenases
Métodos De Preparación
The synthesis of N-(3-phenoxycinnamyl)acetohydroxamic acid involves several steps. One common method includes the reaction of 3-phenoxycinnamyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
N-(3-phenoxycinnamyl)acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oximes and acids.
Reduction: It can be reduced using agents such as lithium aluminum hydride to yield amines and alcohols.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction .
Comparación Con Compuestos Similares
N-(3-phenoxycinnamyl)acetohydroxamic acid can be compared with other lipoxygenase inhibitors such as:
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.
Nordihydroguaiaretic acid: A non-specific lipoxygenase inhibitor with antioxidant properties.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene synthesis.
Propiedades
IUPAC Name |
N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUDWZXMLMKPNN-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106328-57-8, 112504-68-4 | |
| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of N-(3-phenoxycinnamyl)acetohydroxamic acid (BW A4C)?
A1: N-(3-phenoxycinnamyl)acetohydroxamic acid (this compound) is a potent and selective inhibitor of arachidonate 5-lipoxygenase (5-LO). [, , , , , ]
Q2: How does this compound interact with 5-lipoxygenase?
A2: While the exact binding mechanism is not fully elucidated in the provided research, this compound and similar acetohydroxamic acids are suggested to inhibit both 5-lipoxygenase and leukotriene A4 (LTA4) synthase, key enzymes in the leukotriene biosynthesis pathway. [] It's proposed that they may interact with the iron atom within the active site of 5-LO, similar to other hydroxamic acid inhibitors. []
Q3: What are the downstream effects of 5-lipoxygenase inhibition by this compound?
A3: By inhibiting 5-LO, this compound effectively reduces the synthesis of leukotrienes, particularly leukotriene B4 (LTB4) and LTC4, from arachidonic acid. [, , , ] Leukotrienes are potent inflammatory mediators involved in various physiological processes.
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q5: Are there studies on material compatibility, stability, catalytic properties, or computational modeling of this compound in the provided research?
A5: The provided research primarily focuses on the in vitro and in vivo biological activity of this compound, with a specific emphasis on its role as a 5-LO inhibitor. Studies on material compatibility, stability under various conditions, catalytic properties, and computational modeling are not included within this research set.
Q6: How does modifying the structure of this compound affect its activity?
A7: Although the provided research doesn't offer a comprehensive SAR analysis, it does highlight that chemical modifications to this compound led to the development of analogs like BW B218C, BW A360C (α-methyl analogues), and BW B70C (hydroxyurea). [] These analogs exhibited retained or improved potency and longer duration of action compared to the parent compound. [] This suggests that specific structural modifications can significantly impact the pharmacological profile of this class of 5-LO inhibitors.
Q7: Is there information available regarding the stability and formulation of this compound, SHE regulations, or recycling strategies related to the compound in the provided research?
A7: The research primarily focuses on the biological activity and pharmacological effects of this compound. Details on its stability and formulation, compliance with SHE (Safety, Health, and Environment) regulations, or recycling and waste management strategies are not discussed in the provided papers.
Q8: What is the pharmacokinetic profile of this compound?
A9: Research indicates that this compound is orally active and reaches peak plasma levels approximately 30 minutes to 1 hour after oral administration in rats. [, ] The compound exhibits a relatively short half-life in humans (around 2 hours) but demonstrates persistent 5-LO inhibition. []
Q9: Does the research describe the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: While the research confirms oral absorption and mentions a short half-life in humans [], detailed information about the distribution, metabolism, and excretion of this compound is not provided.
Q10: In which in vitro models has this compound shown efficacy?
A12: this compound potently inhibits LTB4 synthesis in various in vitro systems: * Human leukocyte homogenates: demonstrating potent inhibition of LTB4 synthesis. []* Intact human leukocytes: effectively reducing A23187 (calcium ionophore)-induced LTB4 synthesis. []* Whole rat blood: exhibiting potent, selective inhibition of A23187-stimulated LTB4 synthesis. []
Q11: What in vivo models have been used to assess the efficacy of this compound?
A13: this compound has been studied in a variety of animal models, including:* Carrageenan-induced inflammation in rats: Reducing LTB4 concentrations in inflammatory exudates, indicating its anti-inflammatory effect. []* Ethanol-induced gastric damage in rats: Demonstrating near-complete inhibition of mucosal LTB4 formation but failing to prevent ethanol-induced gastric damage. This challenged the role of leukotrienes as primary mediators in this specific model. []* Canine model of regional myocardial ischemia and reperfusion: Showing no significant influence on the progression of myocardial tissue injury. []* Anaphylactic bronchoconstriction in guinea pigs: Markedly reducing leukotriene-dependent bronchoconstriction, highlighting its potential in asthma. [, ]* Yeast-induced pyrexia (fever) in rats: Reducing fever, indicating its antipyretic activity. []* Leucocyte migration in rats: Inhibiting leucocyte accumulation in inflammatory exudates, suggesting a role in modulating immune cell trafficking. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine](/img/structure/B21078.png)
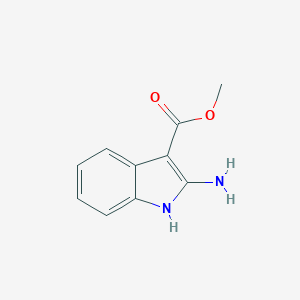
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)

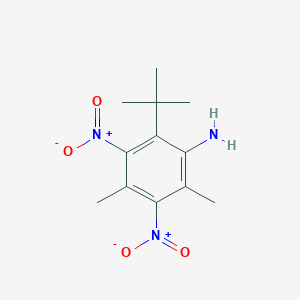
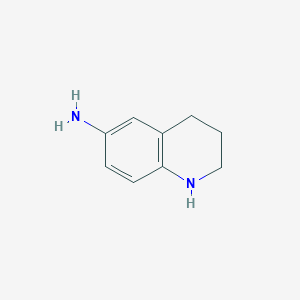
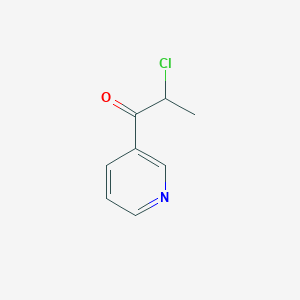
![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
